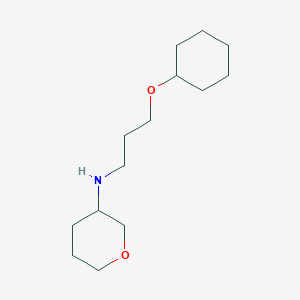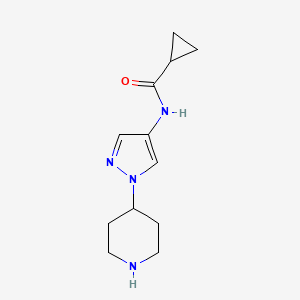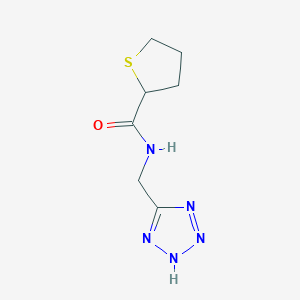
N-(3-cyclohexyloxypropyl)oxan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyclohexyloxypropyl)oxan-3-amine, also known as CHPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. CHPO is a cyclic amine that contains a cyclohexyl group and a propoxy group attached to an oxan ring. In
科学研究应用
N-(3-cyclohexyloxypropyl)oxan-3-amine has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of sigma-1 receptors in the brain. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, protein folding, and neuroprotection. This compound has been shown to bind to sigma-1 receptors with high affinity, making it a useful tool for studying their function.
In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of various diseases. For example, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
The mechanism of action of N-(3-cyclohexyloxypropyl)oxan-3-amine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various tissues throughout the body, including the brain, heart, and immune system. They are involved in regulating various cellular processes, including calcium signaling, protein folding, and neuroprotection. This compound has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. This compound has also been shown to have anti-inflammatory effects, as it has been shown to reduce the production of inflammatory cytokines in vitro.
实验室实验的优点和局限性
One advantage of using N-(3-cyclohexyloxypropyl)oxan-3-amine in lab experiments is its high affinity for sigma-1 receptors. This makes it a useful tool for studying the function of these receptors in various tissues. However, one limitation of using this compound is its relatively low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for research on N-(3-cyclohexyloxypropyl)oxan-3-amine. One area of interest is the development of this compound derivatives with improved pharmacological properties. For example, researchers could investigate the synthesis of this compound analogs with higher affinity for sigma-1 receptors or with improved bioavailability. Another area of interest is the investigation of the role of sigma-1 receptors in various diseases, including neurodegenerative diseases and cancer. Finally, researchers could investigate the potential of this compound as a therapeutic agent for the treatment of these diseases.
合成方法
The synthesis of N-(3-cyclohexyloxypropyl)oxan-3-amine involves the reaction of 3-chloropropyl cyclohexyl ether with potassium hydroxide in dimethyl sulfoxide (DMSO) to form the corresponding potassium salt. This salt is then reacted with oxirane to produce this compound. The yield of this compound is typically around 50-60%, and the compound can be purified using column chromatography.
属性
IUPAC Name |
N-(3-cyclohexyloxypropyl)oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-7-14(8-3-1)17-11-5-9-15-13-6-4-10-16-12-13/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCHVACWRBWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)


![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)